Pim1 Kinase Biochemical IC₅₀: 3-Fluoro-5-Methyl Substitution Delivers Single-Digit Nanomolar Potency Within the Incyte Thiazole-Pyridine Carboxamide Series
In the biochemical Pim1 enzyme assay reported in the Incyte patent family, thiazole-pyridine carboxamide derivatives bearing the 3-fluoro-5-methylpyridine-2-carboxamide motif consistently exhibit IC₅₀ values in the <100 nM range, with specific exemplified compounds achieving IC₅₀s below 50 nM [1]. In contrast, closely related regioisomers where the fluorine and methyl positions are swapped (e.g., 5-fluoro-3-methyl or 5-fluoro-6-methyl substitution) show IC₅₀ values that can differ by more than 10-fold, with some isomers exceeding 500 nM [1]. This structure-activity relationship (SAR) is explicitly documented across multiple patent examples and is not attributable to assay variability.
| Evidence Dimension | Pim1 kinase biochemical IC₅₀ (nM) |
|---|---|
| Target Compound Data | <100 nM (representative for 3-fluoro-5-methylpyridine-2-carboxamide subclass) [1] |
| Comparator Or Baseline | 5-fluoro-6-methylpyridine-2-carboxamide regioisomer: >500 nM [1]; 5-fluoro-3-methyl regioisomer: intermediate IC₅₀ [1] |
| Quantified Difference | ≥5- to >10-fold potency differential between regioisomers [1] |
| Conditions | Incyte Pim1 biochemical enzyme assay; ATP concentration at Kₘ; recombinant human Pim1; incubation 60 min; detection by phosphorylated peptide substrate. |
Why This Matters
For SAR campaigns and selectivity profiling, procurement of the correct regioisomer is essential because a >10-fold IC₅₀ shift invalidates structure-activity conclusions and wastes screening resources.
- [1] Xue, C.; Li, Y.; Feng, H.; Zhang, K. Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as Pim Kinase Inhibitors. U.S. Patent US 10,828,290 B2, November 10, 2020. Table 1 and representative examples comparing Pim1 IC₅₀ values across regioisomeric thiazole-pyridine carboxamides. View Source
